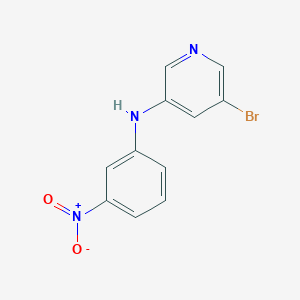
5-Bromo-N-(3-nitrophenyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(3-nitrophenyl)pyridin-3-amine is an organic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a nitrophenyl group attached to the nitrogen atom at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3-nitrophenyl)pyridin-3-amine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the desired position.
Bromination: The nitrated pyridine is then subjected to bromination to introduce a bromine atom at the 5th position.
The reaction conditions for these steps generally involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-(3-nitrophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-N-(3-aminophenyl)pyridin-3-amine.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(3-nitrophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(3-nitrophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, which influences the compound’s binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a nitrophenyl group.
5-Bromo-3-nitropyridin-2-amine: Similar structure but with the nitro group at a different position.
5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar structure but with a methyl group attached to the nitrogen atom.
Uniqueness
5-Bromo-N-(3-nitrophenyl)pyridin-3-amine is unique due to the specific positioning of the nitrophenyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
767342-19-8 |
|---|---|
Molekularformel |
C11H8BrN3O2 |
Molekulargewicht |
294.10 g/mol |
IUPAC-Name |
5-bromo-N-(3-nitrophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-4-10(7-13-6-8)14-9-2-1-3-11(5-9)15(16)17/h1-7,14H |
InChI-Schlüssel |
UTQLVTLXTSYDQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


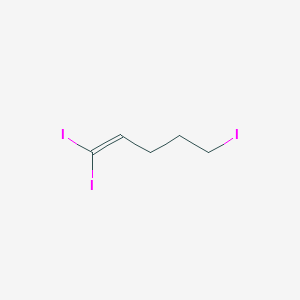

![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
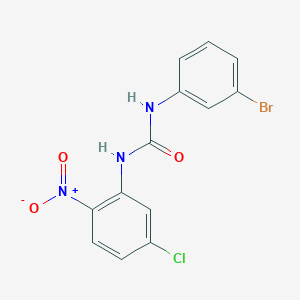

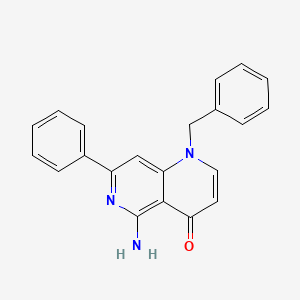
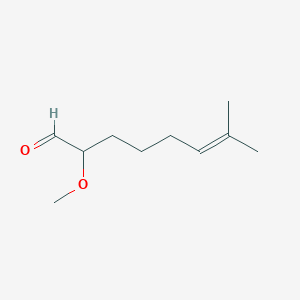
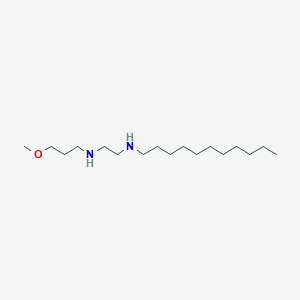
methylene]-](/img/structure/B14227194.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
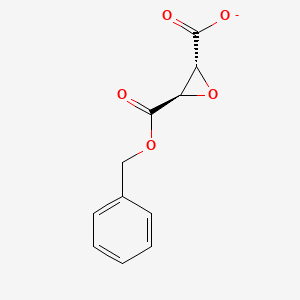
![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
